2-(pyridin-3-yl)but-3-yn-2-ol
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Overview
Description
2-(Pyridin-3-yl)but-3-yn-2-ol is an organic compound that features a pyridine ring attached to a butynol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-yl)but-3-yn-2-ol typically involves the palladium-catalyzed Sonogashira cross-coupling reaction between an aryl halide and an alkyne . The reaction mixture is stirred at 85°C for several hours under a nitrogen atmosphere to yield the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)but-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as ketones, alkenes, and substituted pyridine compounds .
Scientific Research Applications
2-(Pyridin-3-yl)but-3-yn-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(pyridin-3-yl)but-3-yn-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol: Similar in structure but with a methyl group at the second position.
Pyrazine-substituted but-3-yn-2-ols: These compounds have a pyrazine ring instead of a pyridine ring.
Uniqueness
2-(Pyridin-3-yl)but-3-yn-2-ol is unique due to its specific combination of a pyridine ring and a butynol moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-pyridin-3-ylbut-3-yn-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-3-9(2,11)8-5-4-6-10-7-8/h1,4-7,11H,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHZFQZVLPIWSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)(C1=CN=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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